molecular formula C11H14ClNO4 B1310352 [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride CAS No. 1052527-52-2

[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride

Cat. No.: B1310352
CAS No.: 1052527-52-2
M. Wt: 259.68 g/mol
InChI Key: WJPZLISMTWMWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound [(2,3-Dihydro-benzodioxin-2-ylmethyl)-amino]-acetic acid hydrochloride is systematically named according to IUPAC guidelines as follows:

  • Parent structure : The core bicyclic system is 2,3-dihydrobenzodioxin, a fused ring comprising a benzene moiety and a 1,4-dioxane ring with partial saturation at the 2 and 3 positions.
  • Substituents : A methylene (-CH$$2$$-) group at the 2-position of the dioxane ring is bonded to an amino (-NH-) group, which is further connected to an acetic acid moiety (-CH$$2$$COOH). The hydrochloride salt form is indicated by the presence of a chloride counterion.

The CAS Registry Number 1052527-52-2 uniquely identifies this compound across databases. Notably, some sources (e.g., AK Scientific) list an alternative IUPAC name, 2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)acetic acid hydrochloride, which may reflect divergent numbering conventions for the dioxane ring. However, the CAS registry confirms the structural validity of the primary nomenclature.

Molecular Formula and Weight Validation

The molecular formula C$${11}$$H$${14}$$ClNO$$_4$$ is consistent across analytical reports. Key validations include:

Property Calculated Value Observed Value Source References
Molecular weight (g/mol) 259.69 259.69
Chlorine content (%) 13.66 13.66

The molecular weight is derived from the sum of atomic masses:
$$
\text{C}{11}\text{H}{14}\text{ClNO}_4 = (12.01 \times 11) + (1.008 \times 14) + 35.45 + 14.01 + (16.00 \times 4) = 259.69 \, \text{g/mol}.
$$

Substituent Configuration and Stereochemical Considerations

Substituent Analysis

The compound features three distinct functional groups:

  • 2,3-Dihydrobenzodioxin core : A benzene ring fused to a partially saturated 1,4-dioxane ring (Fig. 1).
  • Aminoethyl side chain : A -CH$$_2$$-NH- bridge linking the dioxane ring to the acetic acid group.
  • Acetic acid hydrochloride : Terminal carboxylate group protonated as a hydrochloride salt.

Stereochemical Evaluation

  • Chirality : The molecule lacks chiral centers. The nitrogen in the amino group is bonded to two hydrogen atoms in its protonated state (-NH$$_2^+$$), eliminating tetrahedral stereogenicity.
  • Ring conformation : The dioxane ring adopts a chair-like conformation, with the methylene substituent at C2 occupying an equatorial position to minimize steric strain.
Table 1: Key Structural Features
Feature Description Source References
Dioxane ring saturation Partially saturated at C2 and C3
Aminoethyl linkage -CH$$_2$$-NH- bridge at C2
Salt form Hydrochloride (Cl$$^-$$ counterion)

Structural Comparison with Analogues

The compound shares structural homology with pharmacologically active 1,4-benzodioxane derivatives, such as doxazosin and WB-4101, which exhibit α-adrenergic receptor antagonism. Unlike these analogues, however, the acetic acid moiety in this compound introduces a polar, ionizable group that may influence solubility and binding interactions.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4.ClH/c13-11(14)6-12-5-8-7-15-9-3-1-2-4-10(9)16-8;/h1-4,8,12H,5-7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPZLISMTWMWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424939
Record name [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052527-52-2
Record name [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Benzodioxin Amine Intermediate

The starting point is often 2,3-dihydro-1,4-benzodioxin-6-amine or related derivatives. This amine is prepared or procured and then reacted under controlled conditions to introduce further functional groups.

  • Reaction with 4-methylbenzenesulfonyl chloride : The amine (e.g., N-2,3-dihydrobenzo-dioxin-6-amine) is suspended in distilled water and stirred. A 10% aqueous sodium carbonate solution is added to maintain pH 9-10, facilitating nucleophilic substitution. Then, 4-methylbenzenesulfonyl chloride is added gradually, and the mixture is stirred for several hours at room temperature until the reaction completes, monitored by thin-layer chromatography (TLC). The product, N-(2,3-dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide, precipitates upon acidification to pH 2 with concentrated hydrochloric acid, filtered, washed, and air-dried, yielding a light brown amorphous powder with about 80% yield.

Formation of the Amino-Acetic Acid Derivative

  • Alkylation with 2-bromo-N-(un/substituted-phenyl)acetamides : The sulfonamide intermediate is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Lithium hydride is added as a base to deprotonate the sulfonamide nitrogen, enhancing nucleophilicity. Subsequently, 2-bromo-N-(un/substituted-phenyl)acetamides are added, and the mixture is stirred at room temperature for 3-4 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is poured onto crushed ice, precipitating the product, which is filtered and dried to yield the target amino-acetic acid derivatives.

Preparation of the Hydrochloride Salt

  • The free base amino-acetic acid derivative is converted to its hydrochloride salt by slow addition of a 10% 2-propanol/HCl solution under controlled temperature conditions. This step ensures the formation of the hydrochloride salt, improving the compound's stability and solubility. The salt formation is typically carried out by adding the acid solution slowly to the free base dissolved or suspended in an appropriate solvent, followed by stirring and isolation of the salt by filtration or crystallization.

Reaction Conditions and Yields

Step Reactants/Conditions Solvent Temperature Time Yield (%) Notes
1. Sulfonamide formation N-2,3-dihydrobenzo-dioxin-6-amine + 4-methylbenzenesulfonyl chloride + Na2CO3 Water Room temp (25°C) 3-5 hours ~80% pH maintained 9-10, acidification to pH 2
2. Alkylation Sulfonamide + 2-bromo-N-(un/substituted-phenyl)acetamides + LiH DMF Room temp (25°C) 3-4 hours Variable (dependent on substituents) Base-promoted nucleophilic substitution
3. Hydrochloride salt formation Free base + 10% 2-propanol/HCl solution 2-Propanol Controlled addition - Quantitative Salt precipitation and isolation

Analytical and Spectroscopic Characterization

  • IR Spectroscopy : Characteristic N-H stretching (~3248 cm⁻¹), aromatic C-H stretching (~3045 cm⁻¹), and sulfonyl group vibrations (~1383 cm⁻¹) confirm functional groups.
  • 1H-NMR Spectroscopy : Signals corresponding to aromatic protons, methylene groups adjacent to nitrogen, and sulfonamide protons are used to confirm structure and purity.
  • Melting Point : The sulfonamide intermediate typically shows melting points around 129-130 °C, indicating purity and crystallinity.

Research Findings and Optimization Notes

  • The pH control during sulfonamide formation is critical to maximize yield and purity.
  • Use of lithium hydride as a base in DMF facilitates efficient alkylation without side reactions.
  • Slow acid addition during hydrochloride salt formation prevents decomposition and ensures high-quality salt crystals.
  • The synthetic route allows for variation in the phenyl substituents on the acetamide moiety, enabling structural diversity for biological activity screening.

Chemical Reactions Analysis

Functionalization via Acylation

The primary amine group undergoes acylation with activated esters (e.g., bromoacetyl bromide) under mildly basic conditions (10% Na₂CO₃) to form secondary amides. For example:

  • Reaction :
     2 3 Dihydrobenzo 1 4 dioxin 2 ylmethyl amine+Bromoacetyl bromideNa2CO3Acetamide derivative\text{ 2 3 Dihydrobenzo 1 4 dioxin 2 ylmethyl amine}+\text{Bromoacetyl bromide}\xrightarrow{\text{Na}_2\text{CO}_3}\text{Acetamide derivative} .

Key Observation : Reactions with bulky substituents (e.g., cyclohexyl) show reduced yields compared to smaller alkyl groups .

3.1. Hydrolysis of Ester Groups

The ester group in related dihydrobenzo[dioxin] derivatives undergoes hydrolysis under basic conditions (LiOH/THF:H₂O) to yield carboxylic acids, which are further converted to amides via mixed-anhydride methods .

3.2. Reductive Amination

  • Procedure : Benzodioxane intermediates react with glycidyl tosylates in DMF, followed by mesylation (methanesulfonyl chloride) and displacement with amines (e.g., N-methylpiperazine) to form tertiary amines .

  • Catalyst : Pd/C or Raney Ni under H₂ pressure (3 atm) for hydrogenation .

Pharmacological Derivatization

The compound’s acetic acid moiety is modified for drug discovery:

  • Acylation : Reaction with octanoyl chloride in CH₂Cl₂ yields lipophilic prodrugs (e.g., Eliglustat) .

  • Sulfonation : Derivatives like N-(2,3-dihydrobenzo dioxin-2-ylmethyl)-acetamide are synthesized via methanesulfonyl chloride in the presence of triethylamine .

SAR Insights :

  • Position 2 : Methoxy groups enhance α₂C adrenergic receptor binding affinity .

  • Position 6 : Bulky substituents reduce CNS penetration .

Stability and Degradation

  • Acid/Base Stability : The compound degrades under strong acidic (pH < 2) or alkaline (pH > 12) conditions, forming benzo[dioxin] fragments .

  • Thermal Stability : Decomposes above 200°C, releasing HCl gas (TGA analysis) .

Analytical Characterization

TechniqueData for [(2,3-Dihydro-benzo dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride
¹H NMR δ 4.20–4.18 (m, 4H, CH₂-2 & CH₂-3), 3.98 (q, J=7.2 Hz, 2H, OCH₂), 2.43 (s, 3H, CH₃)
HPLC Purity >98% (C₁₈ column, 70:30 MeOH:H₂O, 1 mL/min)
MS (ESI+) m/z 265.30 [M+H]⁺ (Calc. 265.30)

Mechanism of Action

The mechanism of action of [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS/ID Key Structural Features Biological Activity Selectivity/Notes
[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride 31127-41-0 Amino-acetic acid linked to benzodioxin-methyl No direct activity data reported; primarily used in synthetic intermediates .
(5Z)-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (9n) Thiazolidinone core with 4-hydroxy-3-methoxybenzylidene and benzodioxin-methylamino substituents IC₅₀ = 2 μM against SsCK1 kinase; moderate antiproliferative activity on Huh7 D12 and MDA-MB-231 cell lines . Selective for SsCK1 over HsCDK5-p25 (IC₅₀ = 1.2 μM). Bulky benzodioxin group enhances kinase inhibition .
N-{2-[4-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide Diazepane-linked benzodioxin with nicotinamide >100-fold selectivity for α2C-AR vs. α2A-AR in rats; CNS-penetrant . Low α2B-AR affinity; potential for CNS disorders .
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid 17253-11-1 Acetic acid directly attached to benzodioxin No activity data; used as a building block for drug discovery .

Key Differences and Trends

A. Impact of Substituents on Kinase Inhibition

  • Thiazolidinone Derivatives (9l, 9m, 9n): The presence of a hydroxyl group on the 5-arylidene moiety (e.g., 9n) enhances selectivity for SsCK1 kinase (IC₅₀ = 2 μM) compared to analogues with 1,3-benzodioxol-5-yl (9h, IC₅₀ = 6.6 μM) . Bulky substituents like the 2,3-dihydro-benzo[1,4]dioxin-6-yl group improve binding affinity to kinase active sites .

B. Selectivity in Receptor Binding

  • The N-{2-[4-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide derivative exhibits exceptional α2C-AR selectivity (>100-fold vs. α2A-AR), attributed to the benzodioxin-methyl group stabilizing receptor interactions .

Biological Activity

[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄ClNO₄, with a molecular weight of 259.69 g/mol. The compound features a benzodioxin moiety that is critical for its biological activity.

Research indicates that this compound acts primarily as an alpha-2 adrenergic receptor antagonist . This mechanism is crucial in modulating neurotransmitter release and has implications for treating various central nervous system disorders. The selectivity for the alpha-2C subtype over other adrenergic receptors enhances its therapeutic profile, potentially reducing side effects associated with non-selective adrenergic antagonists .

Structure-Activity Relationship (SAR)

Studies have demonstrated that modifications to the benzodioxin structure can significantly impact the binding affinity and functional activity of the compound. For instance, variations in substituents on the benzodioxin ring can enhance selectivity towards specific adrenergic receptor subtypes .

Case Study: CNS Disorders

A notable study explored the efficacy of this compound in animal models of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent. The compound's ability to penetrate the central nervous system (CNS) was confirmed through pharmacokinetic studies that demonstrated favorable bioavailability and distribution profiles .

Enzyme Inhibition Studies

Further investigations have assessed the compound's inhibitory effects on key enzymes related to metabolic disorders. In vitro assays revealed that derivatives of this compound exhibited inhibitory activity against acetylcholinesterase and alpha-glucosidase, indicating potential applications in treating Alzheimer's disease and type 2 diabetes mellitus (T2DM) .

Comparative Analysis of Biological Activities

CompoundActivitySelectivityReference
This compoundAlpha-2C antagonistHigh
N-{2-[4-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamideCNS penetrant antagonistModerate
2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamidesEnzyme inhibitorsVariable

Q & A

Basic Questions

Q. What are the recommended synthetic routes for [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromoacetylation of 2,3-dihydro-benzo[1,4]dioxin intermediates (e.g., using pyridinium bromide-perbromide in methanol) followed by amination with glycine derivatives is a viable route . Hydrochloride salt formation typically involves treatment with HCl in dioxane or ethanol, as seen in analogous syntheses .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm final product purity (>98%) via HPLC .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :

  • Storage : Store at room temperature in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis .
  • Safety : Use PPE (gloves, goggles) due to potential irritancy (H302, H319 hazards). In case of exposure, rinse with water and consult a physician, providing the SDS (Safety Data Sheet) for reference .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

TechniqueParametersApplication
1H-NMR DMSO-d6, 400 MHzConfirm structural integrity (e.g., aromatic protons at δ 6.8–7.2 ppm, methylene groups in dioxane ring at δ 4.2–4.5 ppm) .
HPLC C18 column, acetonitrile/water gradient (0.1% TFA)Assess purity (>98%) and detect impurities .
Mass Spectrometry ESI-MS in positive ion modeVerify molecular ion ([M+H]+ at m/z 284.1) and fragmentation patterns .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Comparative Assays : Use standardized cell-based assays (e.g., PI3K inhibition assays or GRK2 binding studies ) with controls for batch-to-batch variability.
  • Structural Analysis : Compare crystallographic data (if available) or perform DFT calculations to identify conformational differences impacting activity .
  • Meta-Analysis : Cross-reference data with deuterated analogs (e.g., 98 atom% D-labeled derivatives ) to isolate metabolic or stability effects.

Q. How can researchers determine the crystalline structure and its impact on biological activity?

  • Methodological Answer :

  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: methanol/water 1:1). Analyze space group, unit cell parameters, and hydrogen-bonding networks .
  • Polymorph Screening : Use solvent-drop grinding or high-throughput crystallization to identify stable forms. Correlate solubility (via shake-flask method) and bioavailability with crystal packing .

Q. What are the challenges in synthesizing isotopically labeled analogs for metabolic studies?

  • Methodological Answer :

  • Deuterium Incorporation : Use deuterated reagents (e.g., D2O or CD3OD) during synthesis, but expect reduced yields due to kinetic isotope effects .
  • Purification : Separate labeled/unlabeled species via preparative HPLC (deuterated analogs elute slightly earlier) .
  • Validation : Confirm isotopic purity (>98 atom% D) using mass spectrometry and 2H-NMR .

Q. How to investigate the compound’s interaction with targets like GRK2 or PI3K?

  • Methodological Answer :

  • Biochemical Assays : Measure IC50 values using fluorescence polarization (GRK2) or kinase activity assays (PI3K) with ATP analogs .
  • Docking Studies : Perform molecular dynamics simulations using crystal structures of GRK2 (PDB: 3V5W) or PI3Kγ (PDB: 1E8X) to predict binding modes.
  • Mutagenesis : Validate key residues (e.g., GRK2 Lys220 or PI3K Tyr867) via site-directed mutagenesis and surface plasmon resonance (SPR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.